N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a dimethoxyphenyl group, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties.
Medicine: It could be investigated for its potential therapeutic effects in treating diseases like cancer, Alzheimer’s, or inflammatory conditions.
Industry: The compound might be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide likely involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, modulate signaling pathways, or induce apoptosis in cancer cells. The exact mechanism would depend on the specific biological context and requires further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but has a simpler structure with an acetamide group instead of the chromene core.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide: Similar in having the dimethoxyphenyl group, but with a different core structure and potential biological activities.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a chromene core and a dimethoxyphenyl group, which may confer distinct pharmacological properties and potential therapeutic applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-4-28-18-7-5-6-15-13-16(22(25)29-20(15)18)21(24)23-11-10-14-8-9-17(26-2)19(12-14)27-3/h5-9,12-13H,4,10-11H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGBGBLGZDQPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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